Adouetine Y
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Overview
Description
Adouetine Y is a cyclic peptide.
Scientific Research Applications
Cyclopeptide Alkaloids
Adouetine Y, a cyclopeptide alkaloid, has been identified in plants like Melochia corchorifolia and Waltheria douradinha. These compounds are part of a broader class of naturally occurring molecules that have garnered interest for their diverse structural features and biological activities. Research has shown that cyclopeptide alkaloids, including Adouetine Y, offer a unique scaffold that could be pivotal in the development of new pharmacological agents. The structural elucidation of these compounds, such as Adouetine Y, provides foundational knowledge for further studies on their biosynthesis and potential therapeutic applications (Bhakuni, Shukla, & Thakur, 1986); (Morel, Gehrke, Mostardeiro, Ethur, Zanatta, & Machado, 1999).
Antinociceptive Effects
Studies have explored the analgesic potential of cyclopeptide alkaloids, including compounds closely related to Adouetine Y, such as Adouetine X. These investigations have revealed that certain cyclopeptide alkaloids can produce antinociceptive effects in animal models, suggesting their potential utility in pain management. The research into these compounds highlights the possibility of discovering new analgesic agents from natural sources, which could lead to the development of novel treatments for acute and chronic pain conditions (Trevisan, Maldaner, Velloso, Sant'Anna, Ilha, Gewehr, Rubin, Morel, & Ferreira, 2009).
Antibacterial Activity
Research on cyclopeptide alkaloids, including Adouetine Y, has also extended to their antibacterial properties. The study of these compounds has contributed to the understanding of natural products as potential sources of new antibacterial agents. Given the growing concern over antibiotic resistance, the identification and characterization of novel antibacterial compounds from plants remain a crucial area of research. Compounds like Adouetine Y could serve as templates for the synthesis of new drugs aimed at combating resistant bacterial strains (Morel, Araujo, da Silva, Hoelzel, Záchia, & Bastos, 2002).
properties
CAS RN |
19542-38-2 |
---|---|
Product Name |
Adouetine Y |
Molecular Formula |
C34H40N4O4 |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
(2S)-N-[(3R,4S,7S,10Z)-7-[(2S)-butan-2-yl]-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-2-(dimethylamino)-3-phenylpropanamide |
InChI |
InChI=1S/C34H40N4O4/c1-5-23(2)29-33(40)35-21-20-24-16-18-27(19-17-24)42-31(26-14-10-7-11-15-26)30(34(41)36-29)37-32(39)28(38(3)4)22-25-12-8-6-9-13-25/h6-21,23,28-31H,5,22H2,1-4H3,(H,35,40)(H,36,41)(H,37,39)/b21-20-/t23-,28-,29-,30-,31+/m0/s1 |
InChI Key |
GVFKEVFAPIUOAI-ONQAJXPKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N/C=C\C2=CC=C(C=C2)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C)C4=CC=CC=C4 |
SMILES |
CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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